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Compound of Interest

Compound Name: Ru-(R,R)-Ms-DENEB

Cat. No.: B6290005 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ru-(R,R)-Ms-DENEB™ is a highly efficient and versatile chiral oxo-tethered ruthenium(II)

complex developed by Takago International Corporation for asymmetric catalysis.[1] Its robust

structure, featuring a methanesulfonamidato ligand and a chiral (R,R)-1,2-

diphenylethylenediamine backbone, makes it a superior catalyst for asymmetric transfer

hydrogenation (ATH) and dynamic kinetic resolution (DKR) of a broad spectrum of ketones and

other prochiral substrates.[1] This catalyst is particularly noted for its high activity at remarkably

low catalyst loadings, often achieving excellent enantioselectivity and diastereoselectivity.[1]

These characteristics make Ru-(R,R)-Ms-DENEB an invaluable tool in the synthesis of chiral

alcohols and other enantiomerically enriched compounds that are critical building blocks in the

pharmaceutical and fine chemical industries.

The "(R,R)" designation refers to the specific stereochemistry of the chiral diamine backbone,

which reliably produces the corresponding (R)-alcohol from a prochiral ketone. Its enantiomeric

counterpart, Ru-(S,S)-Ms-DENEB, is also available and yields the (S)-alcohol with comparably

high efficiency.[1]

Catalytic Applications
Ru-(R,R)-Ms-DENEB is a catalyst of choice for several key asymmetric transformations:
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Asymmetric Transfer Hydrogenation (ATH) of Ketones: The catalyst excels in the reduction

of a wide array of ketones, including aryl-alkyl, diaryl, and heteroaryl ketones, to their

corresponding chiral secondary alcohols with high enantiomeric excess (ee).[1]

Dynamic Kinetic Resolution (DKR): Ru-(R,R)-Ms-DENEB is highly effective in the DKR of

racemic α-substituted ketones, converting a racemic mixture into a single, highly

enantiomerically and diastereomerically enriched product.[2][3]

Data Presentation
The following tables summarize the performance of Ru-(R,R)-Ms-DENEB and its closely

related analogue, Ru-(R,R)-Ts-DENEB, in various catalytic asymmetric reactions.

Table 1: Asymmetric Transfer Hydrogenation of Representative Ketones
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Substra
te

Catalyst
S/C
Ratio

Hydrog
en
Source

Solvent Time (h)
Convers
ion (%)

ee (%)

Acetophe

none

(R,R)-Ts-

DENEB
30,000

HCOOH/

Et₃N

(5:2)

- 16 95 97

4'-

Chloroac

etopheno

ne

(R,R)-Ts-

DENEB
2,000

HCOOH/

Et₃N

(5:2)

Acetonitri

le
4 >99 98 (R)

4'-

Methoxy

acetophe

none

(R,R)-Ts-

DENEB
2,000

HCOOH/

Et₃N

(5:2)

Acetonitri

le
4 >99 97 (R)

2'-

Methoxy

acetophe

none

(R,R)-Ts-

DENEB
1,000

HCOOH/

Et₃N

(5:2)

Acetonitri

le
16 >99 99 (R)

1-

Tetralone

(R,R)-Ts-

DENEB
2,000

HCOOH/

Et₃N

(5:2)

Acetonitri

le
4 >99 99 (R)

Data for (R,R)-Ts-DENEB, a closely related and often cited analogue of Ru-(R,R)-Ms-DENEB.

Table 2: Dynamic Kinetic Resolution of Representative α-Substituted Ketones
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Substra
te

Catalyst
S/C
Ratio

Hydrog
en
Source

Solvent Product dr ee (%)

Racemic

2-

chlorocyc

lohexano

ne

(R,R)-Ts-

DENEB
100

HCOOH/

Et₃N

(5:2)

Acetonitri

le

cis-2-

chlorocyc

lohexanol

>99:1 >99.9

Racemic

2-

methoxyc

yclohexa

none

(R,R)-Ts-

DENEB
100

HCOOH/

Et₃N

(5:2)

Acetonitri

le

cis-2-

methoxyc

yclohexa

nol

>99:1 >99

Racemic

3-aryl-1-

indanone

s

(R,R)-Ts-

DENEB
50-100

HCOOH/

Et₃N

(1:5)

Methanol

cis-3-

arylindan

ols

High Excellent

Data for (R,R)-Ts-DENEB, a closely related and often cited analogue of Ru-(R,R)-Ms-DENEB.

Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer
Hydrogenation of Ketones
This protocol is a general guideline and may require optimization for specific substrates.

Materials:

Ru-(R,R)-Ms-DENEB catalyst

Substrate (ketone)

Formic acid (98%)

Triethylamine (Et₃N)
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Anhydrous solvent (e.g., acetonitrile, methanol, isopropanol)

Inert gas (Argon or Nitrogen)

Standard glassware for inert atmosphere reactions

Procedure:

Preparation of the Formic Acid/Triethylamine (5:2) Hydrogen Source:

Under an inert atmosphere, cool a flask containing formic acid in an ice bath.

Slowly add triethylamine dropwise with stirring. The addition is exothermic.

The resulting mixture can be used directly or purified by distillation.

Reaction Setup:

To a dry, inert gas-flushed reaction vessel, add the Ru-(R,R)-Ms-DENEB catalyst.

Add the anhydrous solvent, followed by the ketone substrate.

Stir the mixture at the desired temperature (typically room temperature to 50 °C).

Reaction Execution:

Slowly add the formic acid/triethylamine mixture to the reaction vessel.

Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC).

Work-up and Purification:

Upon completion, quench the reaction with water or a saturated aqueous solution of

sodium bicarbonate.

Extract the product with an appropriate organic solvent (e.g., ethyl acetate,

dichloromethane).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired

chiral alcohol.

Analysis:

Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Protocol 2: General Procedure for Dynamic Kinetic
Resolution of α-Substituted Ketones
This protocol is a general guideline and may require optimization for specific substrates.

Materials:

Ru-(R,R)-Ms-DENEB catalyst

Racemic α-substituted ketone

Formic acid (98%)

Triethylamine (Et₃N)

Anhydrous solvent (e.g., acetonitrile, methanol)

Inert gas (Argon or Nitrogen)

Standard glassware for inert atmosphere reactions

Procedure:

Preparation of the Hydrogen Source:

Prepare the formic acid/triethylamine mixture as described in Protocol 1.

Reaction Setup:
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In a dry, inert gas-flushed reaction vessel, dissolve the Ru-(R,R)-Ms-DENEB catalyst and

the racemic α-substituted ketone in the chosen anhydrous solvent.

Stir the mixture at the desired temperature.

Reaction Execution:

Add the formic acid/triethylamine mixture to the reaction.

Monitor the reaction for conversion and diastereoselectivity by GC or HPLC.

Work-up and Purification:

Follow the work-up and purification procedure outlined in Protocol 1.

Analysis:

Determine the diastereomeric ratio and enantiomeric excess of the product by NMR, chiral

HPLC, or GC analysis.

Visualizations
Catalytic Cycle for Asymmetric Transfer Hydrogenation
The following diagram illustrates the generally accepted catalytic cycle for the asymmetric

transfer hydrogenation of a ketone with a Noyori-type ruthenium catalyst.

Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Experimental Workflow for Asymmetric Transfer
Hydrogenation
The diagram below outlines the typical experimental workflow for performing an asymmetric

transfer hydrogenation reaction using Ru-(R,R)-Ms-DENEB.

Caption: A typical experimental workflow for asymmetric transfer hydrogenation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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